2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid
Overview
Description
2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromophenyl group at the 2-position, a methyl group at the 6-position, and a carboxylic acid group at the 4-position of the quinoline ring.
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the compound might undergo oxidative addition with palladium, forming a new Pd–C bond . This is followed by transmetalation, where an organoboron group is transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that the compound might be involved in carbon–carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling .
Result of Action
Similar compounds have been known to cause depolarization effects on the transmembrane potential difference of certain cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which this compound might be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromophenylboronic acid with 6-methylquinoline-4-carboxylic acid under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide, while reduction can produce alcohol or aldehyde derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: These compounds share a similar quinoline ring system and exhibit diverse biological activities.
Thiazole Derivatives: Thiazoles also have a heterocyclic ring structure and are known for their antimicrobial and anticancer properties.
Uniqueness
2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid is unique due to the presence of the bromophenyl group, which can enhance its biological activity and binding affinity to molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C17H12BrNO2
- Molecular Weight : 344.19 g/mol
- IUPAC Name : this compound
The compound features a bromophenyl group and a carboxylic acid functional group, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound has demonstrated antibacterial activity against various strains of bacteria, including:
- Staphylococcus aureus
- Escherichia coli
In one study, the compound was tested against multiple bacterial strains, showing effective inhibition at specific concentrations. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that structural modifications in quinoline derivatives can enhance their antibacterial potency .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and T-24 (bladder cancer).
In a study assessing its cytotoxic effects, the compound exhibited IC50 values of approximately:
- MCF-7 : 168.78 µM
- T-24 : 257.87 µM
These results suggest that the compound effectively halts the cell cycle at the G1 phase and promotes apoptosis, making it a potential candidate for further development as an anticancer agent .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 168.78 |
T-24 | 257.87 |
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate cellular signaling pathways leading to inhibition of proliferation or induction of programmed cell death (apoptosis) .
Case Studies
-
Antibacterial Evaluation :
A series of quinoline derivatives were synthesized and evaluated for their antibacterial activity. Among these, compounds similar to this compound showed enhanced activity against Gram-positive bacteria compared to Gram-negative strains . -
Anticancer Studies :
In vitro studies on MCF-7 cells revealed that treatment with the compound resulted in significant apoptosis compared to controls, indicating its potential as a therapeutic agent in cancer treatment .
Properties
IUPAC Name |
2-(4-bromophenyl)-6-methylquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(19-15)11-3-5-12(18)6-4-11/h2-9H,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXDVCJNYMPINL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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